molecular formula C15H21F2N5 B10918371 N-butyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

N-butyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B10918371
M. Wt: 309.36 g/mol
InChI Key: ALXOGCYDHOHVEE-UHFFFAOYSA-N
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Description

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE is a complex organic compound featuring a difluoromethyl group, a pyrazolyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, including the formation of the difluoromethyl group and the assembly of the pyrazolyl and pyrimidinyl rings. One common approach is the late-stage difluoromethylation, which can be achieved using various reagents and catalysts . The reaction conditions often involve the use of metal-based catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazolyl and pyrimidinyl groups contribute to the overall stability and specificity of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-BUTYL-N-[4-(TRIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE
  • N-BUTYL-N-[4-(METHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE

Uniqueness

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C15H21F2N5

Molecular Weight

309.36 g/mol

IUPAC Name

N-butyl-4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H21F2N5/c1-4-6-7-18-15-20-12(8-13(21-15)14(16)17)11-9-19-22(5-2)10(11)3/h8-9,14H,4-7H2,1-3H3,(H,18,20,21)

InChI Key

ALXOGCYDHOHVEE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=CC(=N1)C(F)F)C2=C(N(N=C2)CC)C

Origin of Product

United States

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